molecular formula C10H9BrF3NOS B14035238 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14035238
M. Wt: 328.15 g/mol
InChI Key: QILAXFRMNRCCPF-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a compound that features a trifluoromethylthio group, an amino group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The amino group can form hydrogen bonds with biological targets, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but lacks the thio group.

    1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-iodopropan-1-one: Similar structure but with an iodine atom instead of bromine

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c11-4-3-8(16)6-1-2-7(15)9(5-6)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

QILAXFRMNRCCPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)SC(F)(F)F)N

Origin of Product

United States

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